molecular formula C15H12ClN3O2S B10897969 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate

Cat. No.: B10897969
M. Wt: 333.8 g/mol
InChI Key: FKHFXGQMZHOULG-GIJQJNRQSA-N
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Description

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C15H12ClN3O2S/c16-12-6-4-11(5-7-12)14(20)21-13-3-1-2-10(8-13)9-18-19-15(17)22/h1-9H,(H3,17,19,22)/b18-9+

InChI Key

FKHFXGQMZHOULG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoic acid with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenol under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving at both the ester and hydrazone linkages.

Condition Reagents Products Reference
Acidic (HCl, H₂SO₄)Dilute acid, reflux4-Chlorobenzoic acid + 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenol
Basic (NaOH, KOH)Aqueous base, heating4-Chlorobenzoate salt + hydrazine derivative

The ester group hydrolyzes faster than the hydrazone moiety due to electronic effects from the chlorobenzoate ring. Kinetic studies indicate pseudo-first-order behavior under basic conditions.

Nucleophilic Substitution

The chlorobenzoate group participates in nucleophilic substitution reactions, particularly with amines and thiols:

Nucleophile Conditions Product Application
AmmoniaEthanol, 60°C, 6 hrs4-Aminobenzoate derivativePrecursor for pharmaceutical agents
BenzylthiolDMF, room temperature, 12 hrs4-(Benzylthio)benzoate analogThioether synthesis

Substitution occurs via an SNAr mechanism, facilitated by the electron-withdrawing chlorine atom.

Coordination with Metal Ions

The hydrazinylidene group acts as a bidentate ligand, forming stable complexes with transition metals:

Metal Ion Reaction Conditions Complex Structure Properties
Cu²⁺Methanol, RT, 2 hrsOctahedral geometryCatalytic activity in oxidation reactions
Fe³⁺Ethanol/water (1:1), 50°C, 4 hrsTetragonal distortionMagnetic susceptibility studies

These complexes exhibit enhanced stability in polar aprotic solvents and demonstrate potential in catalysis and materials science.

Oxidation Reactions

The hydrazinylidene moiety undergoes oxidation to form triazole derivatives:

Oxidizing Agent Conditions Product Yield
H₂O₂Acetic acid, 80°C, 3 hrs1,2,4-Triazole-3-thiol72%
KMnO₄H₂SO₄, RT, 12 hrsDisulfides + CO₂58%

Oxidation pathways depend on the agent’s strength, with H₂O₂ favoring selective triazole formation.

Cyclization Reactions

Under thermal or acidic conditions, the compound forms heterocyclic structures:

Condition Catalyst Product Biological Activity
Acetic acid, reflux1,3,4-Thiadiazole derivativeAntifungal properties observed
PCl₅, 120°CBenzo[d] triazin-4-oneUnder investigation for anticancer use

Cyclization is driven by intramolecular hydrogen bonding and π-π stacking interactions.

Reaction Optimization Factors

Key parameters influencing reaction outcomes:

Factor Impact
Solvent polarityPolar aprotic solvents (DMF, DMSO) enhance substitution and coordination.
TemperatureHigher temps (80–120°C) accelerate hydrolysis and cyclization.
pHAcidic conditions favor ester hydrolysis; neutral pH stabilizes complexes.

Mechanistic Insights

  • Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water.

  • Coordination : The hydrazinylidene group donates electron pairs via its N and S atoms, stabilizing metal ions.

  • Oxidation : Radical intermediates form during H₂O₂-mediated oxidation, confirmed by EPR spectroscopy.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials engineering.

Scientific Research Applications

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is also an ester and shares some structural similarities with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate.

    Cyproheptadine Related Compound C: This compound has a similar aromatic structure and may exhibit comparable chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound generally involves several steps, including the formation of hydrazone derivatives through the reaction of carbamothioyl hydrazine with appropriate aldehydes or ketones. The characterization of the compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Table 1: Summary of Synthesis Steps

StepReactionConditions
1Diazotization of an amineHCl, NaNO₂
2Reaction with carbamothioyl hydrazineEthanol, reflux
3Esterification with chlorobenzoic acidReflux in presence of acid catalyst

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing thiosemicarbazide moieties demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 1–8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar hydrazone derivatives have shown promising results against fungi like Candida albicans, with MIC values ranging from 2–4 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, studies on A549 lung cancer cells revealed significant cytotoxic effects.

  • IC50 Values : Compounds related to this structure have demonstrated IC50 values as low as 5.9 µg/mL against certain cancer cell lines .

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntibacterialS. aureus, E. coli1–8 µg/mL
AntifungalC. albicans2–4 µg/mL
AnticancerA549 lung cancer cellsIC50 = 5.9 µg/mL

Case Studies

Several studies have highlighted the biological activity of compounds similar to or derived from this compound:

  • Antimicrobial Evaluation : A study conducted by Kaissy et al. investigated a series of N-substituted carbazoles and their derivatives, revealing significant antibacterial and antifungal activities .
  • Antitumor Properties : Research by Howorko et al. demonstrated that a novel N-substituted carbazole inhibited topoisomerase II activity in cancer cells at lower concentrations than standard treatments .
  • Mechanistic Insights : The role of electron-donating groups in enhancing biological activity was discussed in multiple studies, indicating that structural modifications can lead to improved efficacy against microbial and cancerous cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the hydrazinylidene intermediate via condensation of 4-chlorobenzoic acid derivatives with thiosemicarbazide under acidic conditions.
  • Step 2 : Coupling the intermediate with a substituted benzaldehyde (e.g., 3-formylphenyl) via Schiff base formation.
  • Key Reagents : Thiosemicarbazide, 4-chlorobenzoyl chloride, and aromatic aldehydes.
  • Optimization : Reaction pH (4–6) and temperature (60–80°C) are critical for yield enhancement .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
1Thiosemicarbazide, HClEthanol7085–90
23-Formylphenyl derivativeDMF8075–80

Q. How is the compound’s structure validated experimentally?

A combined approach is used:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E-configuration of the hydrazone moiety). SHELX software is standard for refinement .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., NH2_2 at δ 8.2–8.5 ppm, aromatic protons at δ 7.0–7.8 ppm).
    • MS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 375.2) verify molecular weight .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical bond lengths?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond parameters:

  • Key Findings : The C=N bond in the hydrazone moiety is ~1.28 Å experimentally (X-ray) vs. 1.30 Å computationally. Discrepancies arise from crystal packing forces or solvent effects .
  • Methodology :
    • Optimize geometry using Gaussian 08.
    • Compare vibrational frequencies (IR/Raman) and HOMO-LUMO gaps to assess electronic properties .

Table 2 : Experimental vs. DFT Bond Lengths (Å)

Bond TypeX-rayDFTDeviation
C=N1.281.300.02
C-S1.721.70-0.02

Q. What intermolecular interactions stabilize the crystal lattice?

X-ray studies reveal:

  • Hydrogen Bonds : N–H···O and N–H···S interactions between hydrazone NH2_2 and carbonyl/chlorine groups (distance: 2.8–3.1 Å).
  • π-π Stacking : Aromatic rings (e.g., 4-chlorophenyl) stack with a centroid distance of 3.6 Å, contributing to lattice rigidity .

Q. How can researchers address contradictions in biological activity data for this compound?

Contradictions in bioactivity (e.g., antiproliferative vs. inert results) may arise from:

  • Assay Variability : Use standardized protocols (e.g., MTT assay at 48h incubation).
  • Structural Analogues : Compare with derivatives (e.g., thiazolidinedione-linked compounds) to identify pharmacophore requirements .
  • Mechanistic Studies : Conduct molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to targets like EGFR or tubulin .

Q. What advanced techniques characterize charge-transfer interactions in this compound?

  • UV-Vis Spectroscopy : Detect charge-transfer bands (λ~350–400 nm) in polar solvents (e.g., DMSO).
  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2_{1/2} at -0.5 V vs. Ag/AgCl) to assess electron-donating/accepting capacity .

Methodological Considerations

Q. How to optimize purification for high-purity samples?

  • Recrystallization : Use ethanol/water (7:3 v/v) for single-crystal growth.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .

Q. What are common pitfalls in crystallographic refinement?

  • Disordered Atoms : Apply restraints using SHELXL’s PART instruction.
  • Twinned Data : Use TWIN/BASF commands in SHELXTL for correction .

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